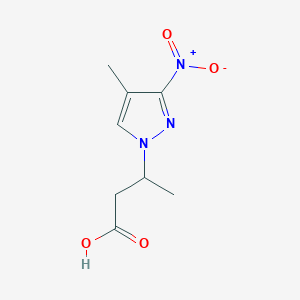
1-(Cyclopropylmethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Mécanisme D'action
Target of Action
The primary target of 1-(Cyclopropylmethyl)piperidine-4-carboxamide is DNA gyrase , an enzyme that is essential for DNA replication . This enzyme is found in various organisms, including Mycobacterium abscessus , a bacterium that causes lung disease .
Mode of Action
This compound interacts with DNA gyrase, inhibiting its function . This interaction prevents the enzyme from performing its role in DNA replication, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
By inhibiting DNA gyrase, this compound disrupts the DNA replication process . This disruption affects the entire cellular machinery, leading to the death of the bacteria .
Pharmacokinetics
It’s important to note that the compound’s effectiveness againstMycobacterium abscessus suggests that it has good bioavailability .
Result of Action
The inhibition of DNA gyrase by this compound leads to the death of the bacteria . This results in a decrease in the bacterial population, thereby alleviating the symptoms of the disease caused by the bacteria .
Analyse Biochimique
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The specific interactions of 1-(Cyclopropylmethyl)piperidine-4-carboxamide remain to be determined.
Cellular Effects
This compound has been shown to exhibit antiviral activity against human α-coronavirus NL63 and β-coronaviruses OC43 . It also demonstrated inhibitory effects against Mycobacterium abscessus
Molecular Mechanism
It has been suggested that piperidine-4-carboxamides target DNA gyrase in Mycobacterium abscessus
Méthodes De Préparation
The synthesis of 1-(Cyclopropylmethyl)piperidine-4-carboxamide typically involves the following steps:
Carboxamidation: The conversion of the piperidine derivative to the carboxamide form.
One common synthetic route involves the reaction of cyclopropylmethyl bromide with piperidine, followed by the introduction of a carboxamide group using appropriate reagents and conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(Cyclopropylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmaceutical Industry: It serves as a building block for the synthesis of various pharmaceutical compounds.
Comparaison Avec Des Composés Similaires
1-(Cyclopropylmethyl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:
N-(Cyclopropylmethyl)piperidine-4-carboxamide: Similar in structure but may have different biological activities.
Piperidine-4-carboxamide: Lacks the cyclopropylmethyl group, which may affect its pharmacological properties.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-10(13)9-3-5-12(6-4-9)7-8-1-2-8/h8-9H,1-7H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKNRAPZNYUWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(3-phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2755351.png)



![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2755359.png)

![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2755362.png)

![6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine](/img/structure/B2755364.png)
![Methyl 4-((5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate](/img/structure/B2755365.png)
![2-(2-Chloro-6-fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide](/img/structure/B2755366.png)

![N-[2-(4-Chlorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2755368.png)
![N-(2-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2755372.png)
